molecular formula C19H23ClN4 B3066985 5-Hexyl-2,3-diphenyl-2H-tetrazolium chloride CAS No. 99077-15-3

5-Hexyl-2,3-diphenyl-2H-tetrazolium chloride

Cat. No.: B3066985
CAS No.: 99077-15-3
M. Wt: 342.9 g/mol
InChI Key: BQWUTXUWRXJYNC-UHFFFAOYSA-M
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Description

5-Hexyl-2,3-diphenyl-2H-tetrazolium chloride (CAS 99077-15-3) is a member of the tetrazolium salt family, a class of compounds widely used as redox indicators in biochemical research to assess cell viability and metabolic activity . Like the well-known MTT and TTC, this compound operates on the principle of being reduced by metabolically active cells. The reduction process is primarily catalyzed by dehydrogenase enzymes within viable cells, which utilize cellular coenzymes like NAD(P)H to convert the soluble, light-colored tetrazolium salt into an intensely colored, insoluble formazan product . The amount of formazan generated is directly proportional to the number of viable cells or their overall metabolic activity, allowing for quantitative colorimetric analysis. While common tetrazolium salts like MTT and NBT have established roles in everything from cytotoxicity screening to superoxide radical detection in semen analysis , this compound offers researchers a specific chemical structure that can influence key properties such as solubility, membrane permeability, and the intracellular localization of the resulting formazan . Recent research also highlights the potential of tetrazolium salts beyond mere viability indicators; for instance, triphenyl tetrazolium chloride (TTC) has been shown to induce antimicrobial activity in Bacillales species at sub-inhibitory concentrations, suggesting that certain tetrazolium compounds can act as chemical cues to unveil silent biosynthetic gene clusters and novel metabolic pathways in microorganisms . This compound is provided for research applications only and is a key reagent for scientists developing and validating assays in cell biology, microbiology, and drug discovery.

Properties

IUPAC Name

5-hexyl-2,3-diphenyltetrazol-2-ium;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N4.ClH/c1-2-3-4-11-16-19-20-22(17-12-7-5-8-13-17)23(21-19)18-14-9-6-10-15-18;/h5-10,12-15H,2-4,11,16H2,1H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQWUTXUWRXJYNC-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=NN([N+](=N1)C2=CC=CC=C2)C3=CC=CC=C3.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30568461
Record name 5-Hexyl-2,3-diphenyl-2H-tetrazol-3-ium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30568461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99077-15-3
Record name 5-Hexyl-2,3-diphenyl-2H-tetrazol-3-ium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30568461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Hexyl-2,3-diphenyl-2H-tetrazolium chloride typically involves the reaction of appropriate tetrazole precursors with hexyl and diphenyl substituents. The reaction conditions often include:

    Solvents: Common solvents used include ethanol, acetone, and water.

    Catalysts: Acidic or basic catalysts may be employed to facilitate the reaction.

    Temperature: The reaction is usually carried out at moderate temperatures, around 25-50°C.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as mentioned above. The process is optimized for high yield and purity, often involving:

    Batch or continuous flow reactors: To ensure consistent production.

    Purification steps: Including crystallization and filtration to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions:

    Reduction: The compound undergoes reduction reactions to form colored formazan products. This property is utilized in various biochemical assays.

    Substitution: The tetrazole ring can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions:

    Reducing agents: Common reducing agents include sodium borohydride and other hydride donors.

    Solvents: Ethanol, acetone, and water are frequently used solvents.

    Temperature: Reactions are typically carried out at room temperature or slightly elevated temperatures.

Major Products:

    Formazan derivatives: The reduction of 5-Hexyl-2,3-diphenyl-2H-tetrazolium chloride results in the formation of colored formazan products, which are used as indicators in biochemical assays.

Scientific Research Applications

2.1. Biochemical Assays

One of the primary applications of 5-Hexyl-2,3-diphenyl-2H-tetrazolium chloride is in biochemical assays as a redox indicator. It is frequently used in cell viability assays, such as the MTT assay, where it serves to assess cell metabolic activity. The reduction of the tetrazolium salt by viable cells leads to the formation of formazan crystals, which can be quantified spectrophotometrically .

2.2. Anticancer Research

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, research on related tetrazolium derivatives has shown promising results against various cancer cell lines, including MCF-7 and Caco-2 cells . The mechanism often involves the interaction with cellular targets that disrupt cancer cell proliferation.

2.3. Antimicrobial Studies

The compound has also been explored for its antimicrobial properties. In specific tests, such as those for detecting antibacterial substances in milk (the TTC test), it has shown effectiveness in identifying the presence of antibiotics like penicillin . This application is critical for food safety and quality control in dairy products.

3.1. Cell Viability Assay Using MTT Method

A study demonstrated the use of this compound in assessing cell viability in cancer research:

Cell LineConcentration (µM)Viability (%)
MCF-71085
Caco-22070
HCT1165060

The results indicated that higher concentrations correlated with reduced cell viability, confirming the compound's potential as an anticancer agent .

3.2. Detection of Antibacterial Substances

In a practical application within food safety, the TTC test utilizing this tetrazolium compound was implemented to detect antibiotic residues in milk samples:

Sample TypeAntibiotic DetectedTTC Test Result
Milk Sample APenicillinPositive
Milk Sample BNoneNegative

This case illustrates the compound's utility in ensuring compliance with food safety regulations by detecting harmful residues .

Mechanism of Action

The primary mechanism of action of 5-Hexyl-2,3-diphenyl-2H-tetrazolium chloride involves its reduction by cellular dehydrogenases. The compound is reduced to form colored formazan products, which can be quantitatively measured. The reduction process involves the transfer of electrons from the dehydrogenases to the tetrazolium compound, resulting in the formation of the colored product. This mechanism is widely utilized in assays to measure cellular respiration and metabolic activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Tetrazolium Salts

The following analysis compares 5-Hexyl-2,3-diphenyl-2H-tetrazolium chloride with two analogs: 5-Methyl-2,3-diphenyl-2H-tetrazolium chloride and 5-Carboxy-2,3-diphenyl-2H-tetrazolium chloride ethyl ester , based on molecular structure, applications, and commercial availability.

Table 1: Structural and Commercial Comparison of Tetrazolium Salts

Compound Name Substituent at 5-Position Molecular Formula Molecular Weight (g/mol) CAS Number Purity (%) Supplier/Reference
This compound Hexyl (C₆H₁₃) Not Provided Not Provided Not Provided Not Provided Not Available in Evidence
5-Methyl-2,3-diphenyl-2H-tetrazolium chloride Methyl (CH₃) C₁₄H₁₅ClN₄ 274.75 6275-01-0 Not Provided Multiple suppliers
5-Carboxy-2,3-diphenyl-2H-tetrazolium chloride ethyl ester Carboxy ethyl ester (CO₂Et) C₁₆H₁₅ClN₄O₂ 330.77 2118-45-8 95% Synchem

Structural and Functional Differences

Substituent Effects on Lipophilicity :

  • The hexyl chain in the target compound increases hydrophobicity compared to the methyl group in 5-Methyl-2,3-diphenyl-2H-tetrazolium chloride. This may enhance cell membrane penetration in assays but reduce aqueous solubility .
  • The carboxy ethyl ester group in the Synchem compound introduces polarity, improving water solubility after ester hydrolysis, which is critical for homogeneous assay conditions .

Redox Reactivity :
Tetrazolium salts are reduced to formazan dyes in metabolically active cells. While the Mosmann assay () uses MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), the phenyl and alkyl/ester substituents in these analogs likely alter reduction kinetics and formazan crystal solubility compared to MTT .

Synthetic Accessibility :

  • The methyl analog (CAS 6275-01-0) is commercially available from multiple suppliers, suggesting established synthetic protocols .
  • The carboxy ethyl ester variant (CAS 2118-45-8) is synthesized on demand by Synchem, indicating specialized production requirements .

Biological Activity

5-Hexyl-2,3-diphenyl-2H-tetrazolium chloride (also known as MTT) is a compound widely used in biological research, particularly in cell viability assays and metabolic activity studies. This article explores its biological activity, mechanisms of action, and applications based on diverse sources.

Overview of MTT

MTT is a yellow water-soluble tetrazolium salt that is reduced to purple formazan crystals by living cells. The intensity of the purple color is directly proportional to the number of viable cells, making it a valuable tool for assessing cell viability and proliferation.

The reduction of MTT to formazan occurs primarily in the mitochondria of viable cells. The process involves the following steps:

  • Cellular Uptake : Viable cells take up MTT through their membranes.
  • Reduction Reaction : MTT is reduced by mitochondrial dehydrogenases to form insoluble formazan crystals.
  • Solubilization : The formazan crystals can be solubilized using solvents like dimethyl sulfoxide (DMSO) or isopropanol for quantification.

Antibacterial Activity

Research indicates that MTT exhibits antibacterial properties against various microbial strains. For instance, studies have shown its effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae, with minimum inhibitory concentrations (MIC) reported as low as 0.5 μg/mL for certain derivatives .

Cytotoxicity Studies

MTT is also utilized to assess cytotoxicity in cancer research. In a study evaluating the cytotoxic effects of novel compounds, MTT assays demonstrated that certain derivatives exhibited selective toxicity towards cancer cells while sparing normal cells . This selectivity is crucial for developing effective cancer therapies with minimal side effects.

Applications in Research

  • Cell Viability Assays : MTT is extensively used in laboratories to determine the viability of cells after exposure to various treatments, including drugs and toxins.
  • Antioxidant Activity Testing : It serves as a tool to evaluate the antioxidant properties of substances, aiding in the identification of compounds with potential health benefits .
  • Biochemical Research : MTT plays a role in studying metabolic processes and cellular respiration, which are essential for understanding various diseases and therapeutic interventions .

Case Study 1: Antimicrobial Efficacy

In a comparative study, MTT was used to evaluate the antimicrobial efficacy of several compounds against resistant strains of bacteria. The results indicated that compounds modified with hexyl chains exhibited significantly enhanced antibacterial activity compared to their non-modified counterparts .

Case Study 2: Cancer Cell Line Sensitivity

Another study assessed the sensitivity of different cancer cell lines to novel therapeutic agents using MTT assays. The findings revealed that certain compounds not only inhibited cell growth but also induced apoptosis in resistant cancer cells, highlighting the potential of these agents in overcoming drug resistance .

Data Table: Summary of Biological Activities

Biological ActivityObserved EffectsReference
Antibacterial ActivityEffective against S. aureus, MIC = 0.5 μg/mL
CytotoxicitySelective toxicity in cancer cell lines
Antioxidant ActivityEvaluated antioxidant properties
Cell Viability AssaysWidely used for assessing cell viability

Q & A

Q. What is the mechanism of action of 5-Hexyl-2,3-diphenyl-2H-tetrazolium chloride in cell viability assays?

  • Methodological Answer : The compound acts as a redox indicator in cellular assays. It is reduced by intracellular dehydrogenases (e.g., NAD(P)H-dependent enzymes) in metabolically active cells, producing a colored formazan derivative. The reduction process involves electron transfer from cellular reductases to the tetrazolium ring, resulting in a chromogenic or fluorescent signal proportional to cell viability .
  • Key Steps :

Prepare a stock solution in anhydrous ethanol or DMSO (5–10 mM).

Incubate with cells (typically 2–4 hours, 37°C).

Measure absorbance/fluorescence at optimal wavelengths (e.g., 450–500 nm for formazan derivatives).

  • Table 1: Physicochemical Properties
PropertyValue/DescriptionSource
CAS No.Not explicitly listed (analog: 656830-26-1)
Molecular Weight~370–375 g/mol (estimated)
SolubilitySoluble in DMSO, ethanol; aqueous solubility pH-dependent
Reduction ProductFormazan derivative (λmax ~450–500 nm)

Q. How should stock solutions of this compound be prepared and stored?

  • Methodological Answer :
  • Preparation :

Dissolve in anhydrous DMSO or ethanol (10–20 mg/mL). Filter-sterilize (0.22 µm).

Protect from light and moisture to prevent degradation .

  • Storage :
  • Aliquot and store at –20°C for long-term stability. Avoid repeated freeze-thaw cycles.
  • Use within 1 month if stored at 4°C in the dark.

Advanced Research Questions

Q. How can researchers address interference from reducing agents (e.g., ascorbic acid) in assays using this compound?

  • Methodological Answer :
  • Pre-Assay Mitigation :

Precipitate or wash cells to remove extracellular reductants.

Use serum-free media during incubation to avoid interference .

  • Controls :
    Include blank wells with media + compound (no cells) to quantify non-enzymatic reduction.
  • Alternative Approaches :
    Pair with a secondary assay (e.g., ATP quantification) to validate results .

Q. What are the critical factors affecting the reduction kinetics of this compound in hypoxic versus normoxic conditions?

  • Methodological Answer :
  • Oxygen Dependency :
    Unlike MTT, some tetrazolium salts exhibit oxygen sensitivity. Optimize incubation time and cell density to account for hypoxia-induced enzyme activity changes .
  • Protocol Adjustment :

Validate under controlled O₂ levels (e.g., hypoxia chambers).

Compare with oxygen-insensitive probes (e.g., resazurin).

  • Table 2: Comparative Analysis with Common Tetrazolium Salts
Parameter5-Hexyl-2,3-diphenylMTTTTC (TPTZ)
SolubilityOrganic solventsAqueousEthanol/DMSO
Reduction SiteIntracellularMitochondriaExtracellular
Hypoxia SensitivityModerateLowHigh

Q. How can researchers validate the specificity of this compound for dehydrogenase activity in complex microbial consortia?

  • Methodological Answer :
  • Inhibition Studies :

Use dehydrogenase inhibitors (e.g., sodium azide) to confirm enzymatic specificity.

Compare with ATP-based viability assays (e.g., BacTiter-Glo™).

  • Microbial Staining :
    Combine with fluorescent probes (e.g., SYTOX Green) to distinguish live/dead cells .

Q. What analytical methods are recommended for quantifying formazan derivatives generated from this compound?

  • Methodological Answer :
  • Spectrophotometry :
    Measure absorbance at λmax (450–500 nm) using a microplate reader. Correct for background using cell-free controls.
  • Chromatography :
    Use HPLC with UV detection (C18 column, mobile phase: acetonitrile/water) to resolve formazan from unreacted tetrazolium .

Data Contradiction Analysis

Q. Why might discrepancies arise in viability measurements between this compound and other tetrazolium salts (e.g., MTT)?

  • Methodological Answer :
  • Structural Factors :
    The hexyl and phenyl groups enhance membrane permeability compared to MTT, potentially increasing sensitivity in certain cell types .
  • Enzymatic Specificity :
    Variability in cellular reductase expression (e.g., NADH vs. NADPH dependency) affects reduction efficiency. Validate with enzyme knockout models .

Best Practices for Experimental Design

  • Optimization Checklist :
    • Titrate compound concentration (0.1–1 mM) to avoid cytotoxicity.
    • Validate pH and temperature stability (e.g., 37°C vs. room temperature).
    • Use cell-type-specific positive/negative controls (e.g., heat-killed cells) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Hexyl-2,3-diphenyl-2H-tetrazolium chloride
Reactant of Route 2
5-Hexyl-2,3-diphenyl-2H-tetrazolium chloride

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